![molecular formula C21H20N4O B2400560 N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902013-86-9](/img/structure/B2400560.png)
N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
“N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a type of nitrogen-containing heterocycles, which are of great interest due to their biological potential . They are present in relevant drugs and have been studied in the development of new therapies .
Chemical Reactions Analysis
The chemical reactions involving “N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” would depend on its functional groups and the conditions under which the reactions are carried out. Pyrazolo[1,5-a]pyrimidines have been involved in various chemical reactions due to their versatile structure .Scientific Research Applications
- Researchers have explored indole derivatives for their antiviral potential. For instance:
- Certain indole derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, showed anti-inflammatory and analgesic activities .
- For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives exhibited in vitro antitubercular activity .
- Novel fluorinated pyrazolo[3,4-d]pyrimidine derivatives containing a 1,3,4-thiadiazole heterocyclic ring were evaluated for their anticancer properties .
Antiviral Activity
Anti-Inflammatory and Analgesic Properties
Antitubercular Activity
Cytotoxicity and Anticancer Potential
Other Pharmacological Activities
Triazole Derivatives
Mechanism of Action
Future Directions
The future directions for research on “N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” would likely involve further exploration of its biological activity and potential therapeutic applications. Pyrazolo[1,5-a]pyrimidines have been studied in the development of new therapies , and this compound could be a part of that research.
properties
IUPAC Name |
N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-15-12-20(22-13-16-8-4-3-5-9-16)25-21(24-15)18(14-23-25)17-10-6-7-11-19(17)26-2/h3-12,14,22H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDRNBAKSVSDHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49648527 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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